Magnesium acetate tetrahydrate, ACS reagent

Analytical Chemistry Quality Assurance Reagent Standardization

Non-ACS magnesium salts introduce uncontrolled trace-metal variables that compromise analytical accuracy and inhibit enzymatic workflows. Magnesium acetate tetrahydrate ACS reagent eliminates these failure modes with a certified 13-parameter impurity specification. • Assay: 98.0-102.0% (complexometric EDTA titration); fixed tetrahydrate stoichiometry (33.0-35.0% H₂O) enables direct gravimetric standard preparation without independent water-content determination. • Trace metals: Fe ≤5 ppm, heavy metals (as Pb) ≤5 ppm, chloride ≤0.001%, sulfate ≤0.005% - a low blank suitable for AAS, ICP, and EDTA titration standards. • Solubility: 1200 g/L in water; compatible with ethanol for mixed-solvent sol-gel synthesis and hydrophobic substrate deposition. • Preferred Mg²⁺ source for PCR buffers and enzymatic assays where chloride ions are contraindicated.

Molecular Formula C4H14MgO8
Molecular Weight 214.45 g/mol
Cat. No. B12042038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium acetate tetrahydrate, ACS reagent
Molecular FormulaC4H14MgO8
Molecular Weight214.45 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].O.O.O.O.[Mg+2]
InChIInChI=1S/2C2H4O2.Mg.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2
InChIKeyXKPKPGCRSHFTKM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Acetate Tetrahydrate ACS Reagent: Specification, Identity, and Procurement Baseline


Magnesium acetate tetrahydrate [CAS 16674-78-5, formula Mg(CH₃COO)₂·4H₂O, molecular weight 214.45 g/mol] is the hydrated magnesium salt of acetic acid, supplied as colorless to white deliquescent crystals with a melting point of 72–80 °C and density of 1.45 g/cm³ [1]. Designated as an ACS Reagent Grade chemical under the authoritative monograph of the American Chemical Society Committee on Analytical Reagents, this compound must satisfy a defined purity window of 98.0–102.0% (by complexometric EDTA titration) and quantified limits on thirteen individual impurity parameters including chloride (≤0.001%), sulfate (≤0.005%), iron (≤5 ppm), and heavy metals as lead (≤0.0005%) [2]. It belongs to the class of water-soluble magnesium carboxylate salts and serves simultaneously as a source of labile Mg²⁺ ions and acetate anions in aqueous and mixed-solvent systems [3].

Why Magnesium Acetate Tetrahydrate ACS Reagent Cannot Be Readily Substituted with Other Magnesium Salts or Grades


Direct substitution of magnesium acetate tetrahydrate ACS reagent with non-ACS grades, anhydrous magnesium acetate, or alternative magnesium salts (e.g., chloride, sulfate, or nitrate) carries quantifiable risk across multiple experimental endpoints. Non-ACS grades lack verified limits on trace metal contaminants (e.g., Fe, Mn, Cu, Zn at the ppm level) and insoluble matter, introducing uncontrolled variables into analytical, synthetic, and biochemical workflows [1]. Substituting with magnesium chloride hexahydrate introduces chloride ions at molar concentrations that inhibit key enzymatic activities and corrode stainless-steel HPLC components, whereas acetate functions as a weakly coordinating, biocompatible counter-ion . Magnesium sulfate heptahydrate offers only ~60% of the aqueous solubility of the acetate tetrahydrate (710 g/L vs. 1200 g/L), limiting maximum stock-solution concentration and formulation flexibility . Magnesium nitrate contains a redox-active nitrate counter-ion incompatible with reducing environments, sol-gel oxide synthesis requiring precisely controlled anion burnout, and certain spectroscopic detection windows [2]. The tetrahydrate hydration state itself is critical: the anhydrous form is metastable under ambient conditions and rapidly reverts to the tetrahydrate by absorbing atmospheric moisture, making gravimetric accuracy impossible without hygroscopicity compensation [3]. These substantiated differences mean that each alternative introduces at least one quantitatively defined failure mode.

Magnesium Acetate Tetrahydrate ACS Reagent: Quantified Differentiation Evidence for Scientific Procurement


ACS Reagent Monograph Defines 13-Parameter Purity Envelope with Quantified Impurity Ceilings Absent from Technical or Non-ACS Grades

The ACS Reagent Chemicals monograph for magnesium acetate tetrahydrate mandates a formal, multi-parameter specification that no non-ACS or technical-grade product is contractually required to meet. The assay window is defined as 98.0–102.0% (CH₃COO)₂Mg·4H₂O by complexometric EDTA titration [1]. Critically, the monograph also sets quantified maximum allowable concentrations for 12 individual impurity parameters: insoluble matter (≤0.005%), sulfate (≤0.005%), barium (≤0.001%), chloride (≤0.001%), iron (≤5 ppm), calcium (≤0.01%), manganese (≤0.001%), potassium (≤0.005%), sodium (≤0.005%), strontium (≤0.005%), and heavy metals as lead (≤5 ppm / 0.0005%) . In contrast, a typical technical-grade magnesium acetate tetrahydrate makes no such trace-element guarantees; commercial non-ACS products frequently specify only an assay range (e.g., ≥97%) without individually quantified transition-metal ceilings. The ACS specification thus provides a verifiable quality envelope that is both narrower and more comprehensive than any unverified grade [2].

Analytical Chemistry Quality Assurance Reagent Standardization Procurement Specification

Aqueous Solubility of 1200 g/L at 15 °C Surpasses Magnesium Sulfate Heptahydrate by 69% and Enables 5 M Stock Solutions

Magnesium acetate tetrahydrate exhibits an aqueous solubility of 1200 g/L at 15 °C (equivalent to approximately 120 g/100 mL), corresponding to a molar concentration of approximately 5.6 M . This value exceeds the solubility of the commonly considered alternative, magnesium sulfate heptahydrate ACS reagent, by approximately 69% (1200 g/L versus 710 g/L at 20 °C) . Furthermore, the acetate salt dissolves freely in ethanol and methanol, whereas magnesium sulfate is only sparingly soluble in alcohol (<1 g/100 mL) [1]. In practical laboratory terms, the acetate tetrahydrate can reproducibly generate 5 M aqueous stock solutions, compared to a practical solubility limit of ~2.9 M for the sulfate heptahydrate. Magnesium chloride hexahydrate has intermediate solubility (~1670 g/L at 20 °C) but introduces chloride-associated complications . This solubility differential directly impacts the maximum achievable Mg²⁺ concentration in reaction mixtures and the minimum volume required for dosing.

Solution Preparation Formulation Science Stock Solution High-Concentration Chemistry

Acetate Forms Stable Mono- and Bidentate Contact Ion Pairs with Mg²⁺ in Aqueous Solution, Whereas Nitrate Forms Only Noncontact Ion Pairs – Confirmed by Raman Spectroscopy and Molecular Dynamics

In a comprehensive comparative study of aqueous Mg(OAc)₂ and Mg(NO₃)₂ solutions from dilute to saturation concentrations at 0–50 °C, substantial differences in ion-pair formation were demonstrated using ultrasonic velocimetry, Raman spectroscopy, and molecular dynamics simulations [1]. Raman spectra recorded at 28 °C confirmed the presence of various types of contact ion pairs including mono- and bidentate complexes in Mg(OAc)₂(aq), whereas in Mg(NO₃)₂(aq), only noncontact ion pairs appear to be formed even at high concentrations [1]. The total hydration numbers of the dissolved ions were estimated to be 24.3 for Mg(OAc)₂ and 19.2 for Mg(NO₃)₂ at the concentration where isentropic compressibility becomes zero (2.28 and 2.90 mol kg⁻¹, respectively) [1]. Differences in structural relaxation times (derived from compressibility and viscosity) and electrical conductivities were attributed to a 'much greater ion association in Mg(OAc)₂ solutions' [1]. These data establish that even when Mg²⁺ concentration is held constant, the acetate counter-ion fundamentally alters the solution structure and ion-speciation profile compared to nitrate, with downstream consequences for reactivity, nucleation, and mass transport.

Solution Chemistry Ion Pairing Hofmeister Series Spectroscopy Computational Chemistry

Complete Thermal Decomposition to MgO Achieved from Acetate Precursor Under EDS Conditions; Chloride and Sulfate Precursors Exhibit Incomplete Decomposition

In a systematic study of MgO powder synthesis by Evaporative Decomposition of Solutions (EDS) at high heating rates (~300 °C s⁻¹), full decomposition to MgO was achieved only when magnesium acetate or magnesium nitrate were used as precursors; decomposition of the chloride precursor was incomplete under identical conditions, and the sulfate precursor similarly failed to reach full conversion [1][2]. The acetate-derived MgO powders exhibited surface areas ranging from 30 to 150 m²/g [2]. Thermal dehydration of magnesium acetate tetrahydrate proceeds through a stepwise pathway involving a stable monohydrate intermediate—Mg(CH₃COO)₂·4H₂O → Mg(CH₃COO)₂·H₂O + 3 H₂O, followed by Mg(CH₃COO)₂·H₂O → Mg(CH₃COO)₂ + H₂O—with the monohydrate isolable and identifiable by X-ray diffraction [3]. The apparent activation energy for the dehydration process is approximately 70–80 kJ mol⁻¹, with zero-order-like rate behavior attributed to thermal dehydration from a surface fluid layer [4]. These thermal characteristics are distinct from magnesium nitrate hexahydrate, which exhibits a different dehydration onset and slower dehydration kinetics [5].

Materials Synthesis MgO Powder Thermal Analysis Sol-Gel Processing Ceramic Precursors

Acetate Counter-Ion Avoids Chloride-Mediated Enzymatic Inhibition and Corrosion While Providing Weak Buffering Capacity in Biochemical Buffers

Magnesium acetate tetrahydrate is preferred over magnesium chloride in enzymatic and molecular biology applications because the acetate anion does not inhibit Taq polymerase or other Mg²⁺-dependent enzymes at standard working concentrations (1.5–2.0 mM Mg²⁺), whereas chloride ions at equivalent concentrations can suppress enzymatic activity and reduce PCR fidelity [1]. The acetate ion provides modest buffering capacity in the pH 6.5–8.5 range (5% aqueous solution at 25 °C), complementary to Tris and HEPES buffer systems [2]. Practically, the acetate salt's pH in solution is 6.1 at 50 g/L (20 °C), and the measured pH of a 5% solution falls between 6.5 and 8.5 per ACS specification . In reversed-phase HPLC applications requiring Mg²⁺ in the mobile phase, acetate is non-corrosive to stainless-steel components compared to chloride, and it provides UV-transparency down to ~210 nm, avoiding the high background absorbance associated with nitrate salts [3]. Magnesium sulfate, while non-corrosive, offers no buffering contribution and has lower solubility, limiting its utility in concentrated buffer formulations.

Molecular Biology Enzymology Buffer Preparation HPLC Compatibility PCR Optimization

Tetrahydrate Form Provides Gravimetrically Defined Stoichiometry; Anhydrous Form Is Hygroscopically Unstable and Cannot Guarantee Consistent Water Content

The tetrahydrate form of magnesium acetate (Mg(CH₃COO)₂·4H₂O, MW 214.45 g/mol) has a fixed, crystallographically defined water content of four molecules per formula unit, corresponding to 33.0–35.0% water by weight as confirmed by Karl Fischer titration and thermogravimetric analysis (TGA) [1]. This enables accurate gravimetric preparation of standard solutions directly from the weighed solid without requiring an independent water-content determination. In contrast, anhydrous magnesium acetate (Mg(CH₃COO)₂, MW 142.39 g/mol) is metastable under ambient laboratory conditions; it rapidly absorbs atmospheric moisture to revert to the tetrahydrate, making it impossible to weigh with stoichiometric accuracy unless handled in a rigorously controlled dry-box environment [2]. The tetrahydrate's melting point of 72–80 °C and the visually observable deliquescence provide an additional practical quality indicator: clumping or partial liquefaction signals prior moisture exposure, whereas the anhydrous form's hygroscopic uptake is invisible until the mass has already changed . The ACS specification further ensures that the water content remains consistent lot-to-lot via the assay method, which explicitly expresses purity as (CH₃COO)₂Mg·4H₂O [1].

Gravimetric Analysis Hydrate Stoichiometry Weighing Accuracy Standard Preparation Quality Control

Magnesium Acetate Tetrahydrate ACS Reagent: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Preparation of Certified Analytical Standards and Complexometric Titration Calibrants

The ACS reagent grade with its 13-parameter impurity specification (98.0–102.0% assay, Fe ≤5 ppm, heavy metals ≤5 ppm, chloride ≤0.001%, sulfate ≤0.005%) [1] makes magnesium acetate tetrahydrate directly suitable for preparing certified magnesium standard solutions used in complexometric EDTA titrations, atomic absorption spectroscopy (AAS) calibration, and inductively coupled plasma (ICP) standard preparation. The tetrahydrate's fixed stoichiometry (4 H₂O per formula unit, confirmed water content 33.0–35.0% ) eliminates the need for independent water-content determination before gravimetric standard preparation, a workflow advantage over the anhydrous form. The low transition-metal blank (Fe ≤0.0001% in the EMSURE® grade ) ensures that the magnesium standard does not introduce measurable contamination into multi-element calibration curves.

Sol-Gel Synthesis of MgO Thin Films, Nanostructured Oxides, and Mg-Containing Ceramics

Magnesium acetate tetrahydrate is a preferred precursor for sol-gel synthesis of MgO thin films, MgO-ZrO₂ fibers, MgCrMnO₄, and porous magnesium oxide particles with high specific surface area . The thermal decomposition pathway—stepwise dehydration through a stable monohydrate intermediate to MgO with an apparent activation energy of 70–80 kJ mol⁻¹ [2]—provides controlled oxide formation. Critically, complete decomposition to MgO with surface areas of 30–150 m²/g is achievable from the acetate precursor under EDS conditions where chloride and sulfate precursors fail to reach full conversion [3]. The solubility of 1200 g/L enables preparation of concentrated precursor solutions (up to ~5 M), and the ethanol solubility facilitates deposition on hydrophobic substrates or incorporation into mixed-solvent gel systems .

Molecular Biology Buffer Systems: PCR, Enzymatic Assays, and Bacteriophage Stabilization

In molecular biology, magnesium acetate tetrahydrate serves as the Mg²⁺ source of choice where chloride ions are contraindicated due to enzymatic inhibition . It is employed in PCR buffer preparation (typical working concentration 1.5–2.0 mM Mg²⁺), in microsome extraction buffer systems (as buffer components 1, 2, and 3 for microsome extraction ), and as a stabilizer in bacteriophage purification protocols [4]. The acetate counter-ion provides weak but useful buffering capacity (pH 6.1 at 50 g/L; pH 6.5–8.5 for 5% solution ), complementing Tris and HEPES buffer systems. The compound's use as a crystallization agent for β-mannanase from Bacillus licheniformis further demonstrates its compatibility with protein crystallography workflows [5].

Organic Synthesis: Ru-Catalyzed C–H Alkenylation and Porous Magnesium Carboxylate Frameworks

Magnesium acetate tetrahydrate ACS reagent has been specifically employed as a base in the synthesis of diarylbenzofuran carboxylic acids via Ru-catalyzed C–H alkenylation of m-hydroxybenzoic acids with alkynes , a reaction where the weak basicity and solubility of the acetate salt provide advantages over stronger inorganic bases that could promote side reactions. It also serves as a magnesium source for synthesizing porous magnesium carboxylate frameworks, where the acetate's ability to form bidentate contact ion pairs (confirmed by Raman spectroscopy and molecular dynamics simulations [6]) is structurally relevant to framework nucleation and growth. The low heavy-metal specification (≤5 ppm as Pb) minimizes catalyst poisoning in precious-metal-catalyzed reactions [1].

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